![molecular formula C16H11NO B11876822 Isoindolo[2,1-b]isoquinolin-7(5H)-one CAS No. 109722-72-7](/img/structure/B11876822.png)
Isoindolo[2,1-b]isoquinolin-7(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindolo[2,1-b]isoquinolin-7(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural framework, which combines the isoindole and isoquinoline moieties. The compound’s structure allows for a variety of chemical modifications, making it a versatile scaffold in synthetic chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing isoindolo[2,1-b]isoquinolin-7(5H)-one involves the reaction of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. This reaction proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen to the aldehyde . Another method involves a Rh(III)-catalyzed oxidative [4 + 1] cycloaddition of isoquinolones with diazoketoesters, followed by an in situ deacylation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of Rh(III) catalysts and efficient reaction conditions make these methods suitable for industrial applications.
化学反応の分析
Types of Reactions
Isoindolo[2,1-b]isoquinolin-7(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield different amine derivatives.
科学的研究の応用
Isoindolo[2,1-b]isoquinolin-7(5H)-one has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile scaffold for the synthesis of various derivatives, which can be used in further chemical studies.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of cancer.
Industry: this compound can be used as an intermediate in the synthesis of complex organic molecules, making it valuable in the pharmaceutical and chemical industries.
作用機序
The mechanism of action of isoindolo[2,1-b]isoquinolin-7(5H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making the compound a potential anticancer agent.
類似化合物との比較
Isoindolo[2,1-b]isoquinolin-7(5H)-one can be compared with other similar compounds, such as:
Isoindolo[2,1-a]isoquinolin-5(7H)-one: This compound has a similar structure but differs in the position of the nitrogen atom.
Isoindolo[2,1-c]isoquinolin-7(5H)-one: Another structural isomer with different chemical properties.
Rosettacin: A natural alkaloid with a similar core structure, known for its biological activities.
特性
CAS番号 |
109722-72-7 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC名 |
5H-isoindolo[2,3-b]isoquinolin-7-one |
InChI |
InChI=1S/C16H11NO/c18-16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-17(15)16/h1-9H,10H2 |
InChIキー |
XPACJQYUBCNLJP-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C=C3N1C(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


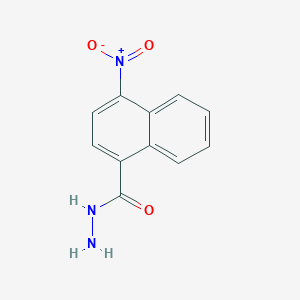
![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
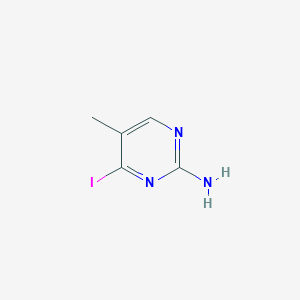
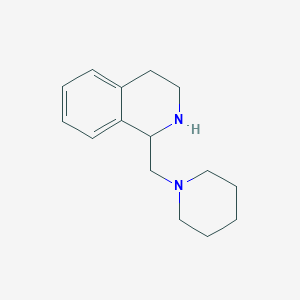
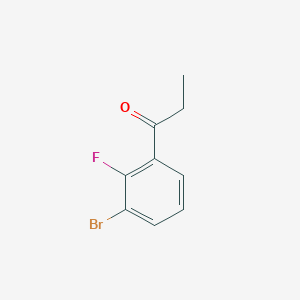



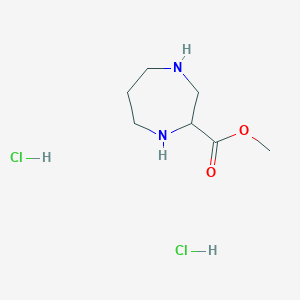
![2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11876784.png)

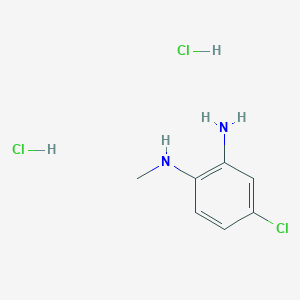
![4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876802.png)

